![molecular formula C19H20N4O3S B2727910 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 330678-39-2](/img/structure/B2727910.png)
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide, also known as A-196, is a small molecule inhibitor that has been developed to target a specific protein called BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. A-196 has been shown to have potential therapeutic applications in cancer treatment.
Scientific Research Applications
Antibacterial Activity
1,3,4-thiadiazole derivatives have been synthesized and studied for their antibacterial activity . They were found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” may also have potential antibacterial applications.
Antinociceptive Agents
Compounds derived from 1,3,4-thiadiazole have been investigated for their probable antinociceptive effects on nociceptive pathways of the nervous system . The effects of these compounds on mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests, respectively . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” could potentially be used as an antinociceptive agent.
Cytotoxic Properties
1,3,4-thiadiazole derivatives have shown cytotoxic properties . The most active compounds had a concentration required to reduce viability by 50% (CTC 50) of less than 1 µM against breast cancer cell lines . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” may also have potential applications in cancer treatment.
DNA Binding
1,3,4-thiadiazole derivatives have been studied for their binding with calf thymus-DNA (CT-DNA) . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” could potentially interact with DNA, which could have implications in various fields such as genetics and molecular biology.
Antifungal Activity
1,3,4-thiadiazole derivatives have also been studied for their antifungal properties . They were found to have an inhibitory effect on Candida albicans ATCC 26555 . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” may also have potential antifungal applications.
Physiochemical Properties
The physiochemical properties of 1,3,4-thiadiazole derivatives have been investigated using DFT calculations . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” could potentially be studied for its physiochemical properties, which could have implications in fields such as material science and pharmaceuticals.
properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-17(19-8-11-4-12(9-19)6-13(5-11)10-19)20-18-22-21-16(27-18)14-2-1-3-15(7-14)23(25)26/h1-3,7,11-13H,4-6,8-10H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKCUKCBMKWJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

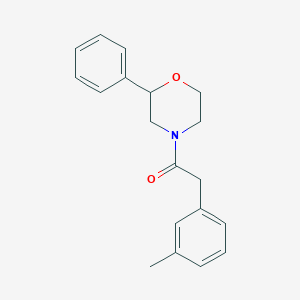
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone](/img/structure/B2727830.png)
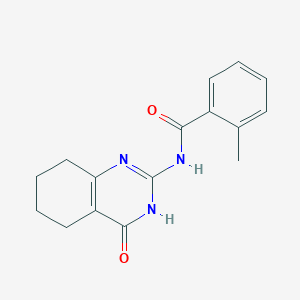
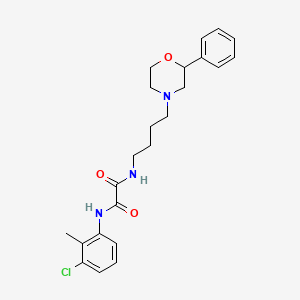
![3-[(2-methoxyphenyl)methyl]-7-(piperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2727836.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2727838.png)

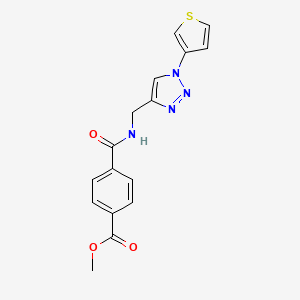
![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/no-structure.png)

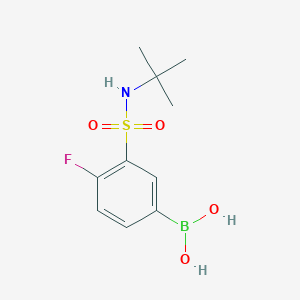
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2727845.png)
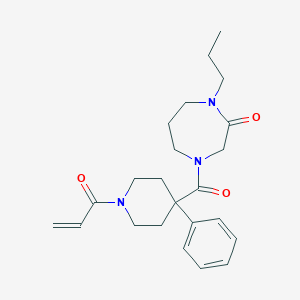
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)